3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c22-17-7-6-16(12-20(17)30(26,27)24-9-3-1-2-4-10-24)21(25)23-13-15-5-8-18-19(11-15)29-14-28-18/h5-8,11-12H,1-4,9-10,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGNXOQDLDEDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonyl benzamides, characterized by a sulfonamide group attached to a benzamide framework. Its unique structure includes an azepane ring and a benzodioxole moiety, which contribute to its pharmacological properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound might bind to various receptors, modulating their activity.
- Biochemical Pathways : It could interfere with signaling pathways, leading to therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related sulfonamide compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated through various assays. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for some related compounds were significantly lower than the standard reference compound (thiourea), indicating strong inhibitory potential .
Table 1: Biological Activity Summary
Study on Antimicrobial Activity
A study conducted on sulfonamide derivatives highlighted the antibacterial efficacy of compounds structurally related to this compound. The results indicated that these compounds exhibited varying degrees of activity against different bacterial strains, suggesting their potential use in treating bacterial infections.
Study on Enzyme Inhibition
Research focused on enzyme inhibition reported that several derivatives demonstrated significant AChE inhibition. The study utilized a modified Ellman’s method for quantifying enzyme activity, revealing that the synthesized compounds could effectively inhibit AChE at low concentrations, making them candidates for neurological disorder treatments.
Comparison with Similar Compounds
Structural Analog: 4-(Azepan-1-ylsulfonyl)-N-(5-Ethylsulfonyl-2-Hydroxyphenyl)Benzamide
Key Differences :
- Substituents : The analog replaces the benzodioxolmethyl group with a 5-ethylsulfonyl-2-hydroxyphenyl moiety.
- Physicochemical Properties :
Structural Analog: N-(Bis(2,4-Dimethoxybenzyl)Carbamothioyl)-4-Chlorobenzamide (Metal Complexes)
Key Differences :
- Core Structure : Both compounds share the 4-chlorobenzamide backbone but differ in substituents. The analog incorporates a carbamothioyl group with dimethoxybenzyl arms, enabling coordination to Pt(II) and Pd(II) metals .
- Biological Activity : The Pt(II) and Pd(II) complexes of this analog demonstrated in vitro antibacterial and antifungal activity , with efficacy compared to reference drugs fluconazole and ampicillin . The target compound’s lack of a metal-coordinating group may limit its direct antimicrobial potency but could favor other mechanisms, such as enzyme inhibition.
- Hydrogen Bonding: The carbamothioyl group in the analog likely participates in extensive hydrogen-bonding networks, a feature less pronounced in the sulfonyl-containing target compound .
Comparative Data Table
Research Findings and Implications
- Biological Activity Trends: Metal-coordinated analogs (e.g., Pt/Pd complexes) show pronounced antimicrobial effects, suggesting that the target compound’s activity (if any) may depend on non-metal-mediated mechanisms, such as sulfonamide-related enzyme inhibition .
- Hydrogen-Bonding Patterns : The absence of a carbamothioyl group in the target compound may limit its ability to form robust hydrogen-bonding networks, affecting crystal packing or target binding compared to dimethoxybenzyl analogs .
Methodological Considerations
- Graph Set Analysis : Hydrogen-bonding patterns in analogs (e.g., dimethoxybenzyl derivatives) could guide predictions about the target’s solid-state behavior .
Q & A
Q. What are the optimal synthetic routes for 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide, and what reaction conditions are critical for high yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
Sulfonylation : Reacting 4-chlorobenzoic acid derivatives with azepane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate.
Amide Coupling : Condensing the sulfonylated intermediate with 1,3-benzodioxol-5-ylmethylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature for 12–24 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product.
Q. Critical Parameters :
- Strict anhydrous conditions during sulfonylation to avoid hydrolysis.
- Controlled pH during amide coupling to prevent racemization or side reactions.
- Monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer: A combination of spectroscopic, chromatographic, and crystallographic methods is essential:
Note : Purity >95% by HPLC is recommended for biological assays .
Q. How do the functional groups (azepane sulfonamide, benzodioxole, chlorobenzamide) influence reactivity in experimental settings?
Methodological Answer:
- Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and may undergo nucleophilic substitution under strong acidic/basic conditions.
- Benzodioxole : Electron-rich aromatic system prone to electrophilic substitution (e.g., nitration) but stable under mild redox conditions.
- Chlorobenzamide : The chloro substituent enhances electrophilicity at the para position, enabling Suzuki-Miyaura cross-coupling for structural diversification.
Q. Reactivity Considerations :
- Avoid strong oxidants (e.g., KMnO₄) to prevent benzodioxole ring opening.
- Use Pd-catalyzed reactions for functionalizing the chlorobenzamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered solvent molecules?
Methodological Answer:
Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
Refinement Strategies :
- Apply TWIN laws in SHELXL for twinned crystals.
- Use SQUEEZE (PLATON) to model disordered solvent regions.
Validation : Check Rint (<5%) and Rfree (<0.25); validate with CCDC deposition standards .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) using immobilized targets.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) to predict binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
Core Modifications : Synthesize analogs with variations in:
- Azepane ring size (e.g., piperidine vs. azepane sulfonamide).
- Benzodioxole substituents (e.g., methyl, nitro groups).
Biological Assays : Test against relevant targets (e.g., kinases, GPCRs) using IC₅₀ or EC₅₀ determinations.
Data Analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features with activity .
Q. What strategies mitigate challenges in the compound’s solubility and stability during in vitro assays?
Methodological Answer:
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers (e.g., cyclodextrins).
- Stability :
- Conduct pH-dependent stability studies (pH 1–10) using UV-Vis spectroscopy.
- Store lyophilized samples at –80°C under argon to prevent hydrolysis/oxidation .
Q. How can computational models predict the compound’s pharmacokinetic (ADME) properties?
Methodological Answer:
- Software Tools : SwissADME, pkCSM, or GastroPlus for predicting:
- Absorption : Caco-2 permeability, LogP (optimal range: 2–3).
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk).
- Excretion : Renal clearance via molecular weight (<500 Da) and PSA (<140 Ų).
- Validation : Compare with experimental data from hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
